1-(Oxolan-3-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxolan-3-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . This compound features a cyclopropane ring attached to a carboxylic acid group and an oxolane (tetrahydrofuran) ring. It is primarily used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxolan-3-yl)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarboxylic acid with oxirane (ethylene oxide) under acidic conditions to form the oxolane ring . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxolan-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Oxolan-3-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid: This compound has a similar structure but with the oxolane ring attached at a different position.
Cyclopropane-1-carboxylic acid: Lacks the oxolane ring, making it less complex and with different reactivity.
Uniqueness: 1-(Oxolan-3-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane and oxolane rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-(oxolan-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-7(10)8(2-3-8)6-1-4-11-5-6/h6H,1-5H2,(H,9,10) |
InChI Key |
FVBGVZHLOIGIOO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.